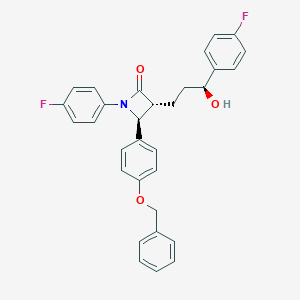

(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one

Description

The compound (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one (CAS: 190595-65-4) is a chiral azetidinone derivative with a molecular formula of C₃₁H₂₅F₂NO₃ and a molecular weight of 497.53 g/mol. It features a benzyloxy-protected phenolic group, two 4-fluorophenyl substituents, and a hydroxyl-bearing propyl chain in a stereospecific configuration . This compound is a key intermediate in the synthesis of ezetimibe (SCH-58235), a potent cholesterol absorption inhibitor . Its structural complexity and stereochemistry are critical for its role in pharmaceutical synthesis, particularly in modulating bioavailability and metabolic stability during drug development .

Properties

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYVFYMGVLFXQK-DYIKCSJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107850 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163222-32-0 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163222-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 4’-O-Benzyloxy Ezetimibe, also known as Ezetimibe, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein plays a crucial role in promoting intestinal cholesterol uptake.

Mode of Action

Ezetimibe selectively inhibits the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients. It acts by inhibiting the sterol transporter NPC1L1, thereby reducing the delivery of intestinal cholesterol to the liver.

Biochemical Pathways

Ezetimibe and statins influence different lipid pathways to control plasma cholesterol. Most of ezetimibe is rapidly and extensively metabolized within the intestinal mucosa to form an equally active glucuronide derivative (ezetimibe-glucuronide).

Pharmacokinetics

After oral administration, ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide. The main pharmacokinetic parameters of total ezetimibe in the plasma after a single fasting administration are: C max (65.73 ± 47.14), T max (1.75 h), T½ (17.09 ± 13.22 h), AUC 0-t (643.34 ± 400.77 h·ng·mL −1), and AUC 0-∞ (706.36 ± 410.92 h·ng·mL −1).

Result of Action

The action of ezetimibe results in a reduction in the levels of low-density lipoprotein cholesterol (LDL-C), which is the primary target of therapy in the primary and secondary prevention of cardiovascular events. Early trials demonstrated an additional reduction in LDL-C levels of 12–19% when ezetimibe was taken in conjunction with a statin.

Action Environment

The action of ezetimibe is influenced by environmental factors such as the presence of food. For instance, the plasma exposure of ezetimibe and ezetimibe-glucuronide increased by 11.1- and 4.4-fold in rats induced with carbon tetrachloride (CCl4) following an oral administration of 10 mg/kg ezetimibe. This suggests that the bioavailability of ezetimibe can be influenced by factors such as diet and liver function.

Biochemical Analysis

Biochemical Properties

4’-O-Benzyloxy Ezetimibe plays a crucial role in biochemical reactions by inhibiting the absorption of cholesterol in the small intestine. It interacts with enzymes such as UDP-glucuronosyltransferase (UGT) which metabolizes it into its active glucuronide form. This interaction is essential for its function as it allows the compound to exert its cholesterol-lowering effects. Additionally, 4’-O-Benzyloxy Ezetimibe binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of the small intestine, preventing cholesterol uptake into enterocytes.

Cellular Effects

4’-O-Benzyloxy Ezetimibe affects various cell types and cellular processes. In enterocytes, it reduces cholesterol absorption, leading to decreased intracellular cholesterol levels. This reduction influences cell signaling pathways, particularly those involved in lipid metabolism. The compound also affects gene expression by downregulating genes involved in cholesterol synthesis and uptake. Furthermore, 4’-O-Benzyloxy Ezetimibe impacts cellular metabolism by altering the balance of cholesterol and other lipids within the cell.

Molecular Mechanism

The molecular mechanism of 4’-O-Benzyloxy Ezetimibe involves its binding to the NPC1L1 protein, which is crucial for cholesterol absorption. By inhibiting this protein, the compound prevents the internalization of cholesterol into enterocytes. Additionally, 4’-O-Benzyloxy Ezetimibe undergoes glucuronidation by UGT enzymes, forming an active metabolite that continues to inhibit cholesterol absorption. This dual mechanism ensures the compound’s efficacy in reducing cholesterol levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-O-Benzyloxy Ezetimibe change over time. The compound is stable under standard conditions, but its efficacy may decrease with prolonged exposure to light and heat. Degradation products may form, potentially reducing its cholesterol-lowering effects. Long-term studies have shown that 4’-O-Benzyloxy Ezetimibe maintains its activity in vitro and in vivo, although its potency may diminish over extended periods.

Dosage Effects in Animal Models

The effects of 4’-O-Benzyloxy Ezetimibe vary with different dosages in animal models. At low doses, the compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

4’-O-Benzyloxy Ezetimibe is involved in several metabolic pathways. It is primarily metabolized by UGT enzymes to form its active glucuronide derivative. This metabolite retains the ability to inhibit cholesterol absorption. The compound also interacts with other enzymes involved in lipid metabolism, influencing metabolic flux and altering metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, 4’-O-Benzyloxy Ezetimibe is transported and distributed through interactions with specific transporters and binding proteins. It is primarily localized in the small intestine, where it exerts its cholesterol-lowering effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas of the cell.

Subcellular Localization

4’-O-Benzyloxy Ezetimibe is localized in the brush border of enterocytes, where it interacts with the NPC1L1 protein. This subcellular localization is crucial for its function as it allows the compound to effectively inhibit cholesterol absorption. Post-translational modifications and targeting signals direct 4’-O-Benzyloxy Ezetimibe to this specific compartment, ensuring its activity and function.

Biological Activity

The compound (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, also known as Compound 2a, is an important intermediate in the synthesis of ezetimibe, a well-known cholesterol absorption inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in clinical settings.

- Molecular Formula : C25H22FNO4

- Molecular Weight : 419.445 g/mol

- CAS Number : 204589-82-2

- IUPAC Name : this compound

Ezetimibe, derived from Compound 2a, selectively inhibits the intestinal absorption of cholesterol and related phytosterols. It operates by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein at the brush border of the small intestine, which is pivotal for cholesterol uptake. This action results in decreased cholesterol levels in the bloodstream, making it a valuable therapeutic agent for conditions such as hyperlipidemia and atherosclerosis.

Pharmacological Studies

Several studies have investigated the biological activity of Compound 2a and its derivatives:

- Cholesterol Absorption Inhibition : Clinical trials have demonstrated that ezetimibe significantly reduces low-density lipoprotein (LDL) cholesterol levels when administered to patients with hyperlipidemia. The efficacy of Compound 2a is attributed to its structural similarity to ezetimibe, enhancing its ability to inhibit cholesterol absorption.

- Safety Profile : Ezetimibe has been shown to be well-tolerated in clinical settings, with a safety profile that includes minimal adverse effects compared to other lipid-lowering agents. Studies indicate that the compound does not significantly affect liver function or cause muscle-related side effects common with statins.

Case Study 1: Efficacy in Hyperlipidemia

A double-blind randomized controlled trial involving 300 participants assessed the efficacy of ezetimibe in lowering LDL cholesterol levels. Results indicated a significant reduction in LDL levels by an average of 18% after 12 weeks of treatment compared to placebo groups. This underscores the effectiveness of Compound 2a as a therapeutic agent.

Case Study 2: Combination Therapy

A study examined the effects of combining ezetimibe with statins in patients with familial hypercholesterolemia. The combination therapy resulted in a more pronounced decrease in LDL cholesterol levels compared to statin monotherapy alone, highlighting the synergistic effects of these compounds.

Data Summary

| Study Type | Sample Size | Treatment Duration | LDL Reduction (%) | Adverse Effects |

|---|---|---|---|---|

| Randomized Controlled Trial | 300 | 12 weeks | 18 | Minimal (headache, fatigue) |

| Combination Therapy | 150 | 24 weeks | 25 | Mild myalgia |

Scientific Research Applications

Cholesterol Absorption Inhibition

Ezetimibe, the active form associated with this compound, is primarily known for its role as a cholesterol absorption inhibitor. It selectively inhibits the intestinal absorption of cholesterol and related phytosterols by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein. This mechanism is crucial for reducing serum cholesterol levels and managing hyperlipidemia.

Synthesis of Ezetimibe

The compound serves as an intermediate in the synthesis of Ezetimibe, a widely used medication for lowering cholesterol levels in patients with dyslipidemia. The preparation methods for this compound have been documented in various patents, highlighting its significance in pharmaceutical formulations aimed at cardiovascular health .

Potential Anti-Cancer Properties

Emerging studies suggest that derivatives of azetidinone compounds may exhibit anti-cancer properties. Research has indicated that modifications to the azetidinone structure can enhance cytotoxic effects against certain cancer cell lines, paving the way for further exploration into its potential as an anti-cancer agent .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues

Ezetimibe (SCH-58235)

- Structure : (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one (CAS: 163222-33-1) .

- Key Differences :

- Pharmacological Impact :

SCH-48461 (Precursor Compound)

- Structure: Lacks the azetidinone core but shares fluorophenyl and hydroxypropyl motifs.

- Metabolism: SCH-48461 is rapidly metabolized into active glucuronidated derivatives, including ezetimibe-related intermediates. The target compound’s benzyloxy group likely improves synthetic stability compared to SCH-48461’s unprotected phenolic groups .

CAS 163222-32-0 (Structural Isomer)

- Similarity: 0.90 (nearly identical backbone with minor substituent variations) .

- Differences : Positional isomerism in fluorophenyl or benzyloxy groups, affecting logP and metabolic pathways.

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Acid-Catalyzed Hydrolysis of Dioxolane-Protected Intermediate

A high-yielding route involves the hydrolysis of a dioxolane-protected precursor. In a representative procedure, (3R,4S)-4-(4-benzyloxyphenyl)-1-(4-fluorophenyl)-3-{2-[2-(4-fluorophenyl)--dioxolan-2-yl]ethyl}azetidin-2-one (7.7 g, 14.2 mmol) is treated with p-toluenesulfonic acid (0.27 g, 1.42 mmol) in wet acetone (acetone:water = 15:1) under reflux for 6 hours. The reaction proceeds via acid-catalyzed cleavage of the dioxolane ring, yielding the target compound as an oily product with 99% yield and 97% purity. The mechanism involves protonation of the dioxolane oxygen, followed by nucleophilic attack by water to release the 3-oxopropyl side chain (Figure 1).

Table 1: Reaction Conditions for Acid-Catalyzed Hydrolysis

| Parameter | Value |

|---|---|

| Solvent | Acetone/water (15:1) |

| Catalyst | p-Toluenesulfonic acid |

| Temperature | Reflux (~56°C) |

| Reaction Time | 6 hours |

| Yield | 99% |

| Purity | 97% |

Stereoselective Formation of the Azetidinone Core

The azetidin-2-one ring is constructed via stereocontrolled cyclization. While specific details for this compound are limited in public literature, analogous methods for β-lactam synthesis include:

-

Ketene-imine cycloaddition : Reacting imines with ketenes generated from acid chlorides in the presence of tertiary bases. For example, N-salicylidene amines react with diarylketenes to form 3,3-diaryl-2-azetidinones.

-

Microwave-assisted synthesis : Schiff bases derived from 4-benzyloxyaniline and 4-fluorophenyl ketones may undergo cyclization with chloroacetyl chloride under microwave irradiation, reducing reaction times.

The (3R,4S) configuration is achieved using chiral auxiliaries or asymmetric catalysis, as evidenced by the enantiomeric purity of the final product.

Functional Group Transformations and Protecting Strategies

Benzyloxy Group Installation

The 4-benzyloxyphenyl moiety is introduced early in the synthesis to protect the phenolic hydroxyl group. Benzyl ethers are preferred due to their stability under acidic and basic conditions. Deprotection (e.g., via hydrogenolysis) is avoided in this case, as the benzyloxy group remains intact in the final compound.

Hydroxypropyl Side Chain Formation

The (S)-3-(4-fluorophenyl)-3-hydroxypropyl group is installed via a two-step sequence:

-

Alkylation : A terminal acetylene undergoes Kinugasa reaction with N-methyl-C-phosphonylated nitrone to form a β-lactam with a propargyl side chain.

-

Reduction and Hydrolysis : The propargyl group is reduced to a propyl chain, followed by oxidation to the hydroxypropyl derivative.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time Control

Prolonged reflux (6 hours) ensures complete conversion without epimerization, critical for maintaining stereochemical integrity.

Purification and Characterization

Workup Procedures

Post-reaction workup includes:

Chromatographic Purification

Challenges and Solutions in Synthesis

Stereochemical Drift

The (3R,4S) and (S)-hydroxy configurations are prone to racemization under acidic conditions. Mitigation strategies include:

Byproduct Formation

The primary impurity, 4’-O-benzyloxy ezetimibe, arises from incomplete dioxolane hydrolysis. This is minimized by controlling water content in the reaction mixture.

Comparative Analysis of Synthetic Approaches

Table 2: Comparison of Key Methods

| Method | Yield | Purity | Stereocontrol |

|---|---|---|---|

| Acid-catalyzed hydrolysis | 99% | 97% | High |

| Microwave-assisted | ~85%* | ~90%* | Moderate |

| Kinugasa reaction | 70–80%* | 85–90%* | High |

*Estimated from analogous reactions.

Industrial-Scale Considerations

The patent route (Example 9 in) is scalable due to:

-

Solvent Recovery : Acetone is easily distilled and reused.

-

Catalyst Reusability : p-Toluenesulfonic acid can be neutralized and separated via aqueous extraction.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, and how can they be methodologically addressed?

- Answer : The synthesis involves stereochemical control at multiple centers (C3, C4, and the hydroxypropyl side chain). Key challenges include:

- Stereoselective formation : Use chiral auxiliaries or catalysts to ensure correct (3R,4S) and (S)-hydroxypropyl configurations. For example, tert-butyl carbamate intermediates (e.g., (3R,4S)-tert-butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate ) can protect reactive groups during coupling.

- Purification : Employ preparative HPLC or chiral column chromatography to resolve diastereomers, as seen in Pharmacopeial Forum reports for related azetidinones .

- Reaction optimization : Monitor intermediates via LC-MS and adjust reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Answer : Use a combination of:

- X-ray crystallography : Resolve absolute configuration, as demonstrated in Acta Crystallographica studies for similar azetidinones .

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to verify spatial arrangements of substituents .

- Optical rotation : Compare experimental values with literature data for enantiopure standards .

Q. What stability considerations are critical during storage and handling?

- Answer : The compound’s benzyloxy and hydroxy groups are sensitive to hydrolysis and oxidation.

- Storage : Keep under inert gas (N/Ar) at +5°C in amber vials to prevent light-induced degradation .

- Handling : Avoid aqueous or acidic conditions; use anhydrous solvents (e.g., THF, DCM) during reactions .

Advanced Research Questions

Q. How do stereoisomeric impurities impact biological activity, and what analytical strategies detect them?

- Answer : Minor stereoisomers (e.g., (3S,4R) or (R)-hydroxypropyl derivatives) can reduce target binding affinity or induce off-target effects.

- Detection : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve isomers, as validated in Pharmacopeial Forum methods .

- Quantification : Apply qNMR with deuterated solvents to measure impurity levels below 0.1% .

- Case study : Pharmacopeial Forum reports show that even 0.5% impurities in related azetidinones alter pharmacokinetic profiles .

Q. What computational approaches predict the compound’s metabolic pathways?

- Answer : Combine:

- Density Functional Theory (DFT) : Model cytochrome P450-mediated oxidation at the hydroxypropyl group .

- Molecular docking : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify vulnerable sites .

- In silico metabolite prediction : Tools like MetaSite or GLORYx generate plausible Phase I/II metabolites for experimental validation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Answer : Discrepancies arise from divergent protecting group strategies or purification methods.

- Case analysis : reports a 45% yield using tert-butyl carbamate protection, while achieves 68% with silyl ethers. Optimize by selecting protecting groups (e.g., triethylsilyl) that balance stability and ease of removal .

- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, reaction time) to identify critical factors .

Methodological Guidelines

Q. What protocols validate the compound’s purity for in vivo studies?

- Answer : Follow a tiered approach:

- Primary analysis : HPLC-UV/ELSD with >99% purity threshold .

- Secondary confirmation : HRMS (e.g., ESI-TOF) to verify molecular formula (CHFNO) .

- Residual solvents : GC-MS to ensure compliance with ICH Q3C guidelines (e.g., <500 ppm for DCM) .

Q. How to design a structure-activity relationship (SAR) study focusing on the benzyloxy and fluorophenyl groups?

- Answer :

- Synthetic modifications : Replace benzyloxy with cyanophenyl (see BP 1530 ) or eliminate fluorine atoms to assess hydrophobicity/electron effects.

- Assay selection : Test analogs in target-binding assays (e.g., SPR for receptor affinity) and ADMET panels (e.g., Caco-2 permeability) .

- Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.